Licarbazepine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Licarbazepine in Epilepsy Research

Mechanisms of Action

Despite its established effectiveness, the exact mechanisms by which licarbazepine controls seizures remain unclear. Research is ongoing to understand how it modulates neuronal activity and disrupts seizure propagation in the brain []. This knowledge could pave the way for the development of more targeted and effective anticonvulsant therapies.

Epilepsy Subtypes

Licarbazepine is currently approved for treating partial-onset seizures and generalized tonic-clonic seizures. Research is investigating its efficacy in controlling other types of seizures, such as absence seizures and myoclonic seizures [].

Drug Resistance

Epilepsy patients sometimes develop resistance to existing medications, rendering them ineffective. Researchers are exploring whether licarbazepine, alone or in combination with other drugs, can be effective in treating drug-resistant epilepsy [].

Licarbazepine in Neurological Disorders Research

Beyond epilepsy, scientific research is exploring the potential of licarbazepine for treating other neurological conditions:

Neuropathic Pain

Chronic pain caused by nerve damage is a debilitating condition. Research suggests licarbazepine might be helpful in managing neuropathic pain, possibly by modulating pain signaling pathways in the nervous system [].

Bipolar Disorder

Licarbazepine is being investigated as a potential mood stabilizer for bipolar disorder. Early studies suggest it may be effective in preventing manic and depressive episodes []. However, larger and more robust studies are needed to confirm these findings.

Other Neurological Conditions

Researchers are exploring the use of licarbazepine in other neurological conditions such as migraines, trigeminal neuralgia, and movement disorders like Parkinson's disease. The evidence for these applications is currently limited, and further research is necessary [].

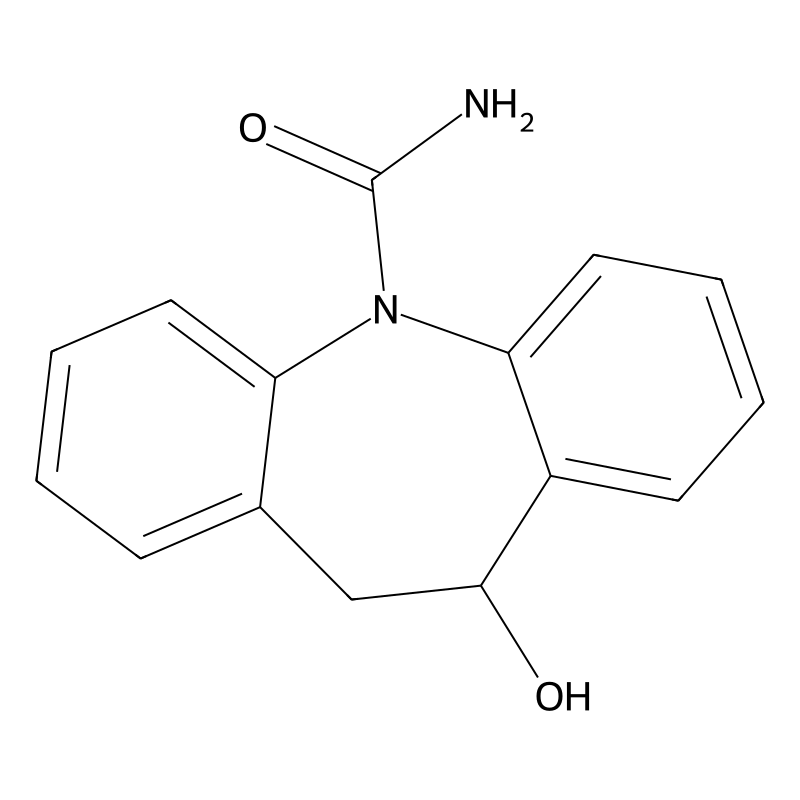

Licarbazepine is a chemical compound classified as a voltage-gated sodium channel blocker, primarily used for its anticonvulsant and mood-stabilizing effects. It is closely related to oxcarbazepine and serves as an active metabolite of this drug. The compound is a racemic mixture of two enantiomers, R-licarbazepine and S-licarbazepine, where the latter is particularly noted for its therapeutic efficacy. Licarbazepine's chemical formula is with a molar mass of approximately 254.29 g/mol .

Licarbazepine's primary mechanism of action involves blocking voltage-gated sodium channels in neurons []. These channels are crucial for the initiation and propagation of nerve impulses. By inhibiting sodium influx during action potential generation, licarbazepine stabilizes neuronal membranes and reduces hyperexcitability, thereby controlling seizures and mood swings [, ].

While generally well-tolerated, licarbazepine can cause side effects such as dizziness, drowsiness, hyponatremia (low sodium levels), and rash []. More severe reactions, though rare, can include Stevens-Johnson syndrome (a serious skin condition) and suicidal ideation []. Further research is ongoing to fully understand the long-term safety profile of licarbazepine, particularly in specific patient populations [].

- Reduction Reaction: Oxcarbazepine is treated with a reducing agent such as sodium borohydride in ethanol, yielding racemic licarbazepine.

- Esterification: The racemic licarbazepine can be further reacted with acetic anhydride in the presence of pyridine to form acetic acid licarbazepine .

These reactions highlight the compound's versatility in synthetic organic chemistry.

Licarbazepine exhibits significant biological activity as a sodium channel blocker, which inhibits both transient and persistent sodium currents in neuronal cells. This action leads to hyperpolarization of the voltage-dependence of fast inactivation and slows recovery from channel inactivation. Studies have shown that licarbazepine effectively reduces seizure activity and stabilizes mood by modulating neuronal excitability .

The primary synthesis methods for licarbazepine include:

- Reduction of Oxcarbazepine:

- Reacting oxcarbazepine with sodium borohydride in ethanol.

- Subsequent purification steps involve adjusting pH and filtering to obtain solid licarbazepine.

- Esterification:

These methods ensure the production of high-purity licarbazepine suitable for therapeutic use.

Licarbazepine is primarily used in the treatment of epilepsy and mood disorders. Its effectiveness as an anticonvulsant makes it a valuable option for patients who do not respond well to traditional treatments. Additionally, it has been explored for use in other neurological conditions due to its ability to modulate neuronal excitability .

Research has indicated that licarbazepine interacts with various ion channels, particularly sodium channels, which are crucial for action potential generation in neurons. Studies have shown that both R-licarbazepine and S-licarbazepine can influence seizure activity by affecting the kinetics of sodium channel activation and inactivation . Furthermore, potential interactions with other antiepileptic drugs have been noted, necessitating careful monitoring when combined with other treatments.

Licarbazepine shares structural and functional similarities with several other compounds, particularly within the class of antiepileptic drugs. Notable similar compounds include:

| Compound | Structure Similarity | Mechanism of Action | Unique Features |

|---|---|---|---|

| Oxcarbazepine | Similar backbone | Sodium channel blocker | Prodrug; metabolized to licarbazepine |

| Eslicarbazepine | Enantiomeric form | Sodium channel blocker | Active metabolite of eslicarbazepine acetate |

| Carbamazepine | Structural analog | Sodium channel blocker | Older drug; associated with more side effects |

| Phenytoin | Different structure | Sodium channel blocker | First-generation antiepileptic drug |

Licarbazepine's unique position arises from its improved pharmacokinetic profile compared to carbamazepine and its role as an active metabolite from oxcarbazepine, offering enhanced efficacy and reduced side effects .

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 59 companies. For more detailed information, please visit ECHA C&L website;

Of the 4 notification(s) provided by 58 of 59 companies with hazard statement code(s):;

H302 (32.76%): Harmful if swallowed [Warning Acute toxicity, oral];

H317 (32.76%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H334 (32.76%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];

H411 (65.52%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Health Hazard;Environmental Hazard

Metabolism Metabolites

Wikipedia

Dates

2: Ferreira A, Rodrigues M, Oliveira P, Francisco J, Fortuna A, Rosado L, Rosado P, Falcão A, Alves G. Liquid chromatographic assay based on microextraction by packed sorbent for therapeutic drug monitoring of carbamazepine, lamotrigine, oxcarbazepine, phenobarbital, phenytoin and the active metabolites carbamazepine-10,11-epoxide and licarbazepine. J Chromatogr B Analyt Technol Biomed Life Sci. 2014 Nov 15;971:20-9. doi: 10.1016/j.jchromb.2014.09.010. Epub 2014 Sep 16. PubMed PMID: 25261836.

3: Bocato MZ, Bortoleto MA, Pupo MT, de Oliveira AR. A new enantioselective CE method for determination of oxcarbazepine and licarbazepine after fungal biotransformation. Electrophoresis. 2014 Oct;35(19):2877-84. doi: 10.1002/elps.201400137. Epub 2014 Aug 18. PubMed PMID: 24981999.

4: Serralheiro A, Alves G, Fortuna A, Rocha M, Falcão A. First HPLC-UV method for rapid and simultaneous quantification of phenobarbital, primidone, phenytoin, carbamazepine, carbamazepine-10,11-epoxide, 10,11-trans-dihydroxy-10,11-dihydrocarbamazepine, lamotrigine, oxcarbazepine and licarbazepine in human plasma. J Chromatogr B Analyt Technol Biomed Life Sci. 2013 Apr 15;925:1-9. doi: 10.1016/j.jchromb.2013.02.026. Epub 2013 Feb 27. PubMed PMID: 23507454.

5: Loureiro AI, Fernandes-Lopes C, Wright LC, Soares-da-Silva P. Development and validation of an enantioselective liquid-chromatography/tandem mass spectrometry method for the separation and quantification of eslicarbazepine acetate, eslicarbazepine, R-licarbazepine and oxcarbazepine in human plasma. J Chromatogr B Analyt Technol Biomed Life Sci. 2011 Sep 1;879(25):2611-8. doi: 10.1016/j.jchromb.2011.07.019. Epub 2011 Jul 20. PubMed PMID: 21816689.

6: Fortuna A, Alves G, Almeida A, Lopes B, Falcão A, Soares-da-Silva P. A chiral liquid chromatography method for the simultaneous determination of oxcarbazepine, eslicarbazepine, R-licarbazepine and other new chemical derivatives BIA 2-024, BIA 2-059 and BIA 2-265, in mouse plasma and brain. Biomed Chromatogr. 2012 Mar;26(3):384-92. doi: 10.1002/bmc.1670. Epub 2011 Jul 21. PubMed PMID: 21780155.

7: Fortuna A, Alves G, Falcão A, Soares-da-Silva P. Binding of licarbazepine enantiomers to mouse and human plasma proteins. Biopharm Drug Dispos. 2010 Jul;31(5-6):362-6. doi: 10.1002/bdd.716. PubMed PMID: 20578208.

8: Alves G, Figueiredo I, Falcão A, Castel-Branco M, Caramona M, Soares-Da-Silva P. Stereoselective disposition of S- and R-licarbazepine in mice. Chirality. 2008 Jun;20(6):796-804. doi: 10.1002/chir.20546. PubMed PMID: 18306292.

9: Souppart C, Gardin A, Greig G, Balez S, Batard Y, Krebs-Brown A, Appel-Dingemanse S. Pharmacokinetics of licarbazepine in healthy volunteers: single and multiple oral doses and effect of food. J Clin Pharmacol. 2008 May;48(5):563-9. doi: 10.1177/0091270007313323. Epub 2008 Feb 7. PubMed PMID: 18258749.

10: Alves G, Figueiredo I, Castel-Branco M, Loureiro A, Falcão A, Caramona M. Simultaneous and enantioselective liquid chromatographic determination of eslicarbazepine acetate, S-licarbazepine, R-licarbazepine and oxcarbazepine in mouse tissue samples using ultraviolet detection. Anal Chim Acta. 2007 Jul 16;596(1):132-40. Epub 2007 Jun 3. PubMed PMID: 17616250.